4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane
Overview
Description
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane is an organic compound with the molecular formula C18H36N2O6. This compound is known for its cage-like three-dimensional structure, which allows it to act as a ligand, forming complexes with various metal ions . It is widely used in fields such as magnetic resonance imaging, organic synthesis, crystallography, electrochemistry, and chromatography .
Mechanism of Action
Target of Action
Kryptofix 222 is a cryptand, a type of compound with a three-dimensional, cage-like structure . It is known for its ability to form complexes with metal ions, acting as a sequestering agent . The primary targets of Kryptofix 222 are therefore metal ions, particularly alkali metal cations .
Mode of Action
Kryptofix 222 interacts with its targets (metal ions) by encapsulating them within its cage-like structure . This encapsulation results in the formation of a stable complex, with the metal ion coordinated to the eight donor atoms of the cryptand .
Biochemical Pathways
The biochemical pathways affected by Kryptofix 222 are largely dependent on the specific metal ions it complexes with. For example, in the case of potassium ions, Kryptofix 222 can be used to prepare potassium-imprinted nanoparticles . These nanoparticles can have various applications, potentially affecting biochemical pathways related to those applications.
Pharmacokinetics
Given its use in the preparation of nanoparticles , it can be inferred that its bioavailability would be influenced by the properties of these particles, including their size, charge, and surface characteristics.
Result of Action
The molecular and cellular effects of Kryptofix 222’s action are primarily related to its ability to sequester metal ions . By forming stable complexes with these ions, Kryptofix 222 can influence processes that depend on the availability of these ions. The specific effects would depend on the nature of the metal ions involved and the context in which the complexation occurs.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Kryptofix 222. For example, the presence of moisture should be avoided as Kryptofix 222 is hygroscopic . Additionally, the pH and ionic strength of the solution can affect the stability of the complexes formed by Kryptofix 222. The temperature and storage conditions can also impact the stability of Kryptofix 222 itself .
Biochemical Analysis
Biochemical Properties
In solution, Kryptofix 222 is a well-known sequestering agent for metal ions . It is used as an electrolyte additive in isotachophoresis for the analysis of alkali metal cations . It is also used as a complexing agent in the preparation of K±imprinted nanoparticles .
Molecular Mechanism
The molecular mechanism of Kryptofix 222 involves its ability to form complexes with metal ions. The europium (III) ion, for example, is ten-co-ordinate to the eight donor atoms of the cryptand and to two oxygen atoms of a ClO4– ion .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 68-71 °C (lit.) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane typically involves the reaction of triethylene glycol with diethylenetriamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors, and the purification process involves multiple steps, including filtration, distillation, and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane undergoes various types of chemical reactions, including complexation, oxidation, and substitution reactions .
Common Reagents and Conditions
Complexation: This compound forms complexes with metal ions such as potassium, sodium, and calcium.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, complexation reactions result in the formation of metal-ligand complexes, while oxidation reactions produce oxidized derivatives of the compound .
Scientific Research Applications
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4,7,13,16,21,24-Hexaoxa-1,10-diazoniabicyclo[8.8.8]hexacosane: This compound is similar in structure but contains additional nitrogen atoms, which can affect its reactivity and complexation properties.
5,6-Benzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacos-5-ene: This compound has a similar cage-like structure but includes a benzene ring, which can influence its chemical properties and applications.
Uniqueness
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane is unique due to its high affinity for metal ions and its ability to form stable complexes. This makes it particularly valuable in applications where the stability and reactivity of metal ions are critical .
Properties
IUPAC Name |
4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2O6/c1-7-21-13-14-24-10-4-20-5-11-25-17-15-22-8-2-19(1)3-9-23-16-18-26-12-6-20/h1-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFVJZSDSXXFOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN2CCOCCOCCN1CCOCCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178697 | |
Record name | 2,2,2-Cryptand | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light yellow crystals; [EMD MSDS] | |
Record name | 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo(8.8.8)hexacosane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11605 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
23978-09-8 | |
Record name | 2,2,2-Cryptand | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23978-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cryptating agent 222 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023978098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kryptofix 222 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264495 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,2-Cryptand | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CRYPTAND-222 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18V22YHN6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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